molecular formula C8H8CaN2O8S2 B1239972 Acesulfame calcium CAS No. 54054-83-0

Acesulfame calcium

Cat. No.: B1239972
CAS No.: 54054-83-0
M. Wt: 364.4 g/mol
InChI Key: BSGNIBMMMFYKOB-UHFFFAOYSA-L
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Description

Acesulfame calcium is a synthetic calorie-free sweetener derived from acesulfame potassium. It is used as a sugar substitute in various food and beverage products. This compound is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions, making it suitable for use in baking and products with a long shelf life.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acesulfame calcium is synthesized through a multi-step chemical process. The initial step involves the synthesis of acetoacetic acid tert-butyl ester, which is then reacted with amidosulfonic acid to form the intermediate compound. This intermediate is cyclized to produce acesulfame potassium. Finally, acesulfame potassium is reacted with calcium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound involves the following steps:

    Synthesis of Acetoacetic Acid Tert-Butyl Ester: This is achieved through the esterification of acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Reaction with Amidosulfonic Acid: The ester is then reacted with amidosulfonic acid under controlled temperature and pressure conditions to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form acesulfame potassium.

    Formation of this compound: Acesulfame potassium is reacted with calcium hydroxide in an aqueous solution to produce this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Acesulfame calcium has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of synthetic sweeteners under various chemical conditions.

    Biology: Investigated for its effects on metabolic processes and its interaction with biological molecules.

    Medicine: Studied for its potential impact on human health, particularly in relation to metabolic disorders and diabetes management.

    Industry: Widely used in the food and beverage industry as a non-nutritive sweetener. It is also used in pharmaceuticals to improve the palatability of medications.

Mechanism of Action

Acesulfame calcium exerts its sweetening effect by binding to sweet taste receptors on the tongue. These receptors, known as T1R2 and T1R3, are part of the G-protein-coupled receptor family. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness. The compound is not metabolized by the body and is excreted unchanged, making it a non-caloric sweetener.

Comparison with Similar Compounds

    Acesulfame Potassium: Similar in structure and sweetness intensity but contains potassium instead of calcium.

    Aspartame: Another artificial sweetener with a similar sweetness profile but different chemical structure and stability.

    Saccharin: A synthetic sweetener with a slightly bitter aftertaste and different chemical properties.

    Sucralose: A chlorinated derivative of sucrose with a higher sweetness intensity and different stability profile.

Uniqueness of Acesulfame Calcium: this compound is unique due to its high sweetness intensity, stability under heat and acidic conditions, and its non-caloric nature. Unlike some other sweeteners, it does not break down or lose its sweetness during cooking and baking, making it highly versatile for various applications.

Properties

IUPAC Name

calcium;6-methyl-2,2-dioxooxathiazin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H5NO4S.Ca/c2*1-3-2-4(6)5-10(7,8)9-3;/h2*2H,1H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGNIBMMMFYKOB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)O1)[O-].CC1=CC(=NS(=O)(=O)O1)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8CaN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968888
Record name Calcium bis(6-methyl-2,2-dioxo-2H-1,2lambda~6~,3-oxathiazin-4-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54054-83-0
Record name Acesulfame calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054054830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(6-methyl-2,2-dioxo-2H-1,2lambda~6~,3-oxathiazin-4-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACESULFAME CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713X54F8SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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